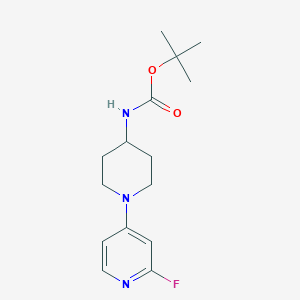

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate

Description

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name follows IUPAC rules:

- Parent structure : Piperidine (a six-membered amine ring).

- Substituents :

- A tert-butyl carbamate group at the 4-position.

- A 2-fluoropyridin-4-yl group at the 1-position.

IUPAC Name :

tert-Butyl [1-(2-fluoro-4-pyridinyl)-4-piperidinyl]carbamate

Molecular Formula : C₁₅H₂₂FN₃O₂

Molecular Weight : 295.35 g/mol (calculated from ).

Table 1: Key Structural Descriptors

SMILES Notation and Molecular Graph Representation

The SMILES string CC(C)(C)OC(=O)NC1CCCN(C1)c2ccnc(c2)F encodes:

- Piperidine core :

C1CCCN(C1)(1-position substituted with pyridine). - 2-Fluoropyridin-4-yl :

c2ccnc(c2)F(fluorine at pyridine’s 2-position). - Carbamate group :

OC(=O)Nlinked to tert-butyl (CC(C)(C)).

The molecular graph (Figure 1) highlights the piperidine ring’s chair conformation, with axial carbamate and equatorial fluoropyridine substituents, minimizing steric strain.

Stereochemical Considerations in Piperidine-Fluoropyridine Systems

- Conformational Dynamics : The piperidine ring adopts a chair conformation, with substituents at C1 and C4 occupying equatorial positions to reduce 1,3-diaxial interactions .

- Electronic Effects : The electron-withdrawing fluorine atom on pyridine induces partial positive charge at the 4-position, enhancing electrophilic reactivity .

- Chirality : No chiral centers are present in the molecule, as confirmed by symmetry analysis of the piperidine ring and substituent arrangement .

Properties

IUPAC Name |

tert-butyl N-[1-(2-fluoropyridin-4-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)18-11-5-8-19(9-6-11)12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYODBNNRQVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate (CAS Number: 2098133-35-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological implications based on existing literature and research findings.

- Molecular Formula : C₁₅H₂₂FN₃O₂

- Molecular Weight : 295.35 g/mol

- Structure : The compound features a tert-butyl carbamate moiety linked to a piperidine ring substituted with a 2-fluoropyridine.

Synthesis

The synthesis of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate typically involves:

- Formation of the Piperidine Ring : The piperidine derivative is synthesized through cyclization reactions.

- Carbamate Formation : The tert-butyl carbamate group is introduced via standard coupling reactions involving isocyanates or carbamates.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The fluorine atom in the pyridine ring enhances lipophilicity and may influence binding affinity to biological targets.

Pharmacological Properties

Research indicates that compounds similar to tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate exhibit a range of pharmacological effects, including:

- Anticancer Activity : Some derivatives have shown promise as inhibitors of protein kinase B (Akt), which is crucial in cancer cell survival pathways.

- Neuroprotective Effects : Compounds in this class have been studied for their potential to protect neuronal cells against apoptosis.

- Anti-inflammatory Properties : Preliminary studies suggest that related compounds can modulate inflammatory responses, possibly through cytokine inhibition.

In Vitro Studies

A study published in MDPI explored the pharmacological screening of piperidine derivatives, including those with carbamate functionalities. Results indicated that certain derivatives exhibited significant anti-inflammatory activity by reducing interleukin levels in macrophage cultures .

In Vivo Studies

Animal models have been employed to assess the efficacy of similar compounds in treating neurodegenerative diseases. For instance, a derivative demonstrated protective effects against neurotoxicity induced by glutamate, suggesting potential applications in conditions like Alzheimer's disease.

Comparative Analysis

The biological activity of tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate can be compared with other piperidine derivatives:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-3-yl)carbamate | Anticancer, Neuroprotective | Enzyme inhibition |

| 4-Amino-piperidine derivatives | Protein kinase B inhibition | Modulation of signaling pathways |

| Piperidin-4-carboxamide derivatives | Anti-inflammatory | Cytokine modulation |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Features of Selected Analogs

Key Observations:

- Steric Considerations: Bulkier substituents like 2-cyanobenzoyl or prop-2-enoyl may hinder access to the piperidine nitrogen during deprotection or further functionalization.

Research Findings and Trends

- Efficiency: Multi-gram syntheses (e.g., ) highlight scalability for industrial applications, while HATU-mediated couplings offer precision for research-scale batches.

- Innovation: Ball-milling techniques in demonstrate eco-friendly alternatives to traditional solvent-based methods, though applicability to fluoropyridine systems remains unexplored.

Q & A

Q. Q1: What are the most reliable synthetic routes for preparing tert-butyl (1-(2-fluoropyridin-4-yl)piperidin-4-yl)carbamate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves a multi-step process:

Step 1: React piperidin-4-amine with 2-fluoro-4-bromopyridine under Buchwald-Hartwig amination conditions (Pd catalysts, ligands, base) to form the 1-(2-fluoropyridin-4-yl)piperidin-4-amine intermediate .

Step 2: Protect the amine group using tert-butyl chloroformate in anhydrous dichloromethane with triethylamine as a base (0–5°C, inert atmosphere) to form the carbamate .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for >95% purity .

Key Considerations:

- Catalyst Selection: Pd(OAc)₂/Xantphos systems improve coupling efficiency for pyridine derivatives .

- Temperature Control: Low temperatures during carbamate formation minimize side reactions .

Structural Confirmation and Analytical Techniques

Q. Q2: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and fluoropyridine signals (δ ~7.5–8.5 ppm, split patterns due to fluorine coupling) .

- ¹⁹F NMR: Confirm the fluorine environment (δ ~-110 ppm for 2-fluoropyridine) .

- Mass Spectrometry (HRMS): Match molecular ion [M+H]⁺ to theoretical m/z (e.g., C₁₅H₂₃FN₃O₂: calc. 320.1778) .

- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Reactivity and Functional Group Transformations

Q. Q3: How does the 2-fluoropyridine substituent influence the reactivity of the piperidine ring in nucleophilic or electrophilic reactions?

Methodological Answer:

- Electron-Withdrawing Effect: The 2-fluoropyridine group reduces electron density on the piperidine nitrogen, making it less nucleophilic. This impacts reactions like alkylation or acylation .

- Directed Ortho-Metalation: Fluorine directs regioselective lithiation at the pyridine’s 3-position, enabling further functionalization .

- Hydrolysis Stability: The fluoropyridine moiety enhances resistance to hydrolysis compared to non-fluorinated analogs, critical for in vitro assays .

Q. Q4: What strategies are used to evaluate the biological activity of this compound, particularly its pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Screen against kinases or GPCRs using fluorescence polarization assays .

- Membrane Permeability: Use Caco-2 cell monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

- Computational Modeling: Perform molecular dynamics simulations to assess binding to targets like σ receptors or monoamine transporters .

Data Contradictions and Resolution

Q. Q5: How should researchers address discrepancies in reported synthetic yields or biological activity data for this compound?

Methodological Answer:

- Yield Discrepancies:

- Trace Metal Contamination: Use Chelex-treated solvents to avoid Pd catalyst poisoning .

- Isomer Separation: Chiral HPLC may resolve diastereomers if asymmetric synthesis is incomplete .

- Biological Data Variability:

- Assay Conditions: Standardize buffer pH, temperature, and cell passage number .

- Positive Controls: Include reference compounds (e.g., haloperidol for σ receptor assays) to validate protocols .

Q. Q6: What computational tools are recommended for predicting the binding modes of this compound to biological targets?

Methodological Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Glide to model interactions with proteins (e.g., PDB: 6CM4 for kinase targets) .

- Molecular Dynamics (MD): Run simulations in GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling: Develop models with MOE or RDKit to correlate structural features (e.g., logP, polar surface area) with activity .

Stability and Storage Recommendations

Q. Q7: What are the best practices for long-term storage of this compound to prevent degradation?

Methodological Answer:

- Storage Conditions:

- Temperature: -20°C in amber vials to avoid light-induced decomposition .

- Humidity Control: Use desiccants (silica gel) under argon atmosphere .

- Stability Monitoring: Perform HPLC every 6 months to check for hydrolysis products (e.g., free piperidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.